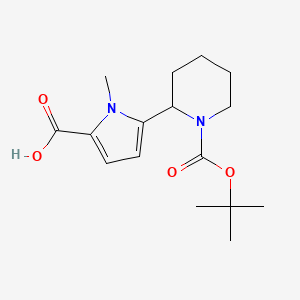

5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as piperidines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a stereolibrary of conformationally restricted oxazole-containing amino acids, including all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids, were synthesized in three steps by the reaction of the corresponding N -Boc-protected amino acids and ethyl isocyanoacetate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational chemistry tools such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These tools can provide insights into the compound’s stereochemistry, isomerism, hybridization, and orbitals .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 295.34 . It is a powder at room temperature . The compound’s InChI Code is 1S/C14H21N3O4/c1-14 (2,3)21-13 (20)17-7-5-4-6-10 (17)11-9 (12 (18)19)8-15-16-11/h8,10H,4-7H2,1-3H3, (H,15,16) (H,18,19) .Scientific Research Applications

Synthesis of Complex Organic Molecules

Asymmetric Synthesis of Dicarboxylic Acid Derivatives

Research has demonstrated the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing the compound's utility in the construction of stereochemically complex structures from simpler amino acid precursors (Xue et al., 2002). These derivatives hold potential in various fields, including pharmaceuticals and materials science.

Development of Folate Analogs

A study on the synthesis of 5-deaza-7-desmethylene analogs of tetrahydrofolic acid highlighted the use of tert-butoxycarbonyl protected intermediates in developing potential therapeutic agents targeting folate-mediated biological pathways (Rosowsky et al., 1994). These compounds were evaluated for their ability to bind to folate enzymes and their effects on cancer cell growth.

Mixed Ligand Radiochemical Labeling

In radiopharmaceutical research, a mixed ligand concept utilizing tert-butoxycarbonyl protected ligands was proposed for labeling bioactive molecules with technetium-99m, a radioisotope used in diagnostic imaging. This approach offers a versatile pathway for developing new radiotracers with potential applications in nuclear medicine (Mundwiler et al., 2004).

Synthesis of Imino Sugars

A methodology employing tert-butoxycarbonyl protected radicals facilitated the synthesis of polyhydroxylated piperidines and pyrrolidines, mimicking the structure of natural sugars. These imino sugars are of interest due to their biological activity, including enzyme inhibition and therapeutic potential in treating disorders such as diabetes (Francisco et al., 2001).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Properties

IUPAC Name |

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-10-6-5-7-12(18)11-8-9-13(14(19)20)17(11)4/h8-9,12H,5-7,10H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKYEDMRESBBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)

![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

amine](/img/structure/B2993226.png)

![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)